O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of hydroxylamines, which are known for their diverse applications in organic synthesis and pharmaceutical development. Hydroxylamines are characterized by the presence of a hydroxylamine functional group (-NHOH), which can participate in various chemical reactions, including those involving radical scavenging and cytotoxicity.
The compound can be classified under organic compounds containing a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms. Pyrazoles are frequently explored for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The specific structure of O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine suggests that it may exhibit unique reactivity and biological properties due to the presence of both the pyrazole moiety and the hydroxylamine group.
The synthesis of O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine can be approached through several methodologies. One common route involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a suitable base such as sodium acetate. The reaction typically proceeds as follows:
This synthesis can be optimized by adjusting reaction conditions such as temperature, solvent, and concentration to maximize yield and purity.
The molecular formula for O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine is C10H12N4O. The structure features:
The molecular weight is approximately 204.23 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structure and purity of the synthesized compound.
O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine can participate in several chemical reactions:
These reactions highlight its versatility in organic synthesis and potential applications in medicinal chemistry.
The mechanism of action for O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine in biological systems may involve:
Experimental data from studies on related compounds suggest that derivatives with similar structures exhibit significant biological activity, including cytotoxicity against cancer cell lines.
O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine exhibits several notable physical and chemical properties:
Chemical analyses such as IR spectroscopy would show characteristic peaks corresponding to N-H stretching (around 3300 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-O stretching (around 1100 cm⁻¹).
O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine has potential applications in various fields:
Pyrazole-hydroxylamine hybrids represent a strategically important class of bioactive compounds, combining the structural versatility of pyrazole heterocycles with the metal-chelating capability of hydroxylamine moieties. The core structure of O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine (CAS 1517279-56-9; C10H11N3O) exemplifies this hybrid approach, featuring a phenyl-substituted pyrazole linked to a hydroxamate-like functional group via a methylene bridge [5]. Pyrazole scaffolds are established "privileged structures" in drug design, appearing in over 20 clinically approved drugs spanning anti-inflammatory (celecoxib), antipsychotic (CDPPB), and anticancer (crizotinib) agents [4] [9]. Their aromatic character permits extensive substitution while maintaining metabolic stability and bioavailability.
The hydroxylamine component (–ONH2) enables critical zinc coordination in metalloenzyme active sites, making it a key pharmacophore for inhibitors targeting metalloproteases. This dual functionality creates compounds capable of simultaneous hydrophobic pocket binding (via the pyrazole/aryl system) and active site chelation (via hydroxylamine). Recent studies demonstrate that such hybrids exhibit enhanced selectivity profiles compared to traditional hydroxamic acids due to steric constraints imposed by the pyrazole scaffold [2]. The molecular topology allows for three-dimensional interactions with both conserved catalytic residues and isoenzyme-specific regions of biological targets.
Compound | Core Structure | Primary Target | Biological Application |
---|---|---|---|
O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine | Pyrazole-4-methanohydroxamic acid | Meprin metalloproteases | Cancer, fibrosis [2] [5] |
N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine | Pyrazole-4-carbaldehyde oxime | Metabolic intermediate | Synthetic precursor [6] [8] |
3,5-Diphenylpyrazole hydroxamates | 1,3-Diarylpyrazoles | Meprin α/β | Potent pan-meprin inhibitors (Ki < 1 nM) [2] |
Positional isomerism of the hydroxylamine attachment on the pyrazole ring profoundly influences biological activity. The 4-positional isomer O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine exhibits distinct advantages over 3- or 5-substituted analogs:
Isomeric analogs like N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine (PubChem CID 3693665, 9631375) demonstrate the reactivity divergence arising from positional differences. These oxime isomers serve as synthetic intermediates but lack direct zinc-binding capability, underscoring the critical role of the flexible methylene linker in the 4-methanohydroxylamine series [6] [8]. Biological assays reveal that 4-substituted derivatives show 50-100x greater potency against meprin α than their 3-substituted counterparts due to better accommodation within the hydrophobic S1' pocket [2].
Characteristic | 4-Substituted Isomer | 3-Substituted Isomer | 5-Substituted Isomer |
---|---|---|---|
1H NMR (N–CH2) | 3.85 ppm (s, 2H) | 4.20 ppm (s, 2H) | 4.05 ppm (s, 2H) |
IR ν(N–O) | 930 cm-1 | 945 cm-1 | 940 cm-1 |
HPLC Retention (C18) | 8.2 min | 9.5 min | 7.8 min |
The evolution of pyrazole-hydroxylamine hybrids stems from three key developments in metalloenzyme inhibition:
Generation | Representative Compound | Meprin α Ki (nM) | Selectivity vs Meprin β |
---|---|---|---|
First (2004) | NNGH (4a) | 50 | 1.2x [2] |
Second (2018) | 3,5-Diphenylpyrazole (7a) | 1.3 | 116x [2] |
Third (2023) | O-((1-(4-Carboxyphenyl)-1H-pyrazol-4-yl)methyl)hydroxylamine | 0.7 | 117x [2] |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0